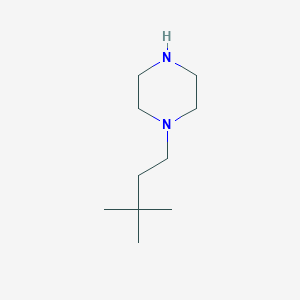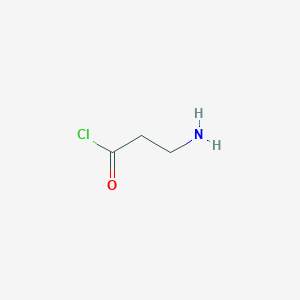
5-Cyclohexyl-1-pentene
Overview
Description
5-Cyclohexyl-1-pentene is an organic compound with the molecular formula C11H20. It is a cycloalkene, characterized by a cyclohexane ring attached to a pentene chain. . It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyclohexyl-1-pentene can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with 4-pentenyl bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale organic synthesis processes. These processes often involve the use of advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1-pentene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds.
Reduction: It can be reduced to form cyclohexylpentane using hydrogenation reactions.
Substitution: The compound can undergo substitution reactions, where the pentene chain is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Ozone (O3) is commonly used for the oxidative cleavage of alkenes.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for the hydrogenation of the double bond.
Substitution: Various halogenating agents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes or ketones, depending on the structure of the starting alkene.
Reduction: Cyclohexylpentane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
5-Cyclohexyl-1-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1-pentene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes cleavage of the carbon-carbon double bond, leading to the formation of carbonyl compounds. The reaction mechanism typically involves the formation of an ozonide intermediate, which is then reduced to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A saturated hydrocarbon with a similar cyclohexane ring structure but without the pentene chain.
1-Pentene: An unsaturated hydrocarbon with a similar pentene chain but without the cyclohexane ring.
Cyclohexylmethane: A compound with a cyclohexane ring attached to a methane group.
Uniqueness
5-Cyclohexyl-1-pentene is unique due to its combination of a cyclohexane ring and a pentene chain. This structure imparts specific chemical properties, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
pent-4-enylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h2,11H,1,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCUXCSZQIHKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)






![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)


![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)
![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)


